molecular formula C8H6BrClO B1377574 6-Bromo-2-chloro-3-methylbenzaldehyde CAS No. 1114808-98-8

6-Bromo-2-chloro-3-methylbenzaldehyde

Cat. No. B1377574
M. Wt: 233.49 g/mol
InChI Key: CIOQTKGPYAYYDR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloro-3-methylbenzaldehyde is 1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 . The compound’s structure includes a benzene ring substituted with bromo, chloro, and methyl groups, as well as an aldehyde group .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-methylbenzaldehyde has a molecular weight of 233.49 g/mol . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Extractive Spectrophotometric Detection of Sn(II)

  • Application Summary : This method is used for the determination of tin (II) traces. It involves the formation of a yellow-colored complex after the binding of 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one (BHMF) and tin (II) in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm .
  • Methods of Application/Experimental Procedures : The method involves the formation of a complex between BHMF and tin (II) in a 1:2 stoichiometry in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm .
  • Results/Outcomes : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm that was stable for two days .

Organic Synthesis

  • Application Summary : This compound can be used in the preparation of various substituted benzaldehydes, which are key intermediates in the synthesis of a wide range of organic compounds .
  • Methods of Application/Experimental Procedures : The method involves the reaction of 2-bromo-4-methylaniline with paraformaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting diazonium salt is then reacted with formaldoxime in the presence of cupric sulfate and sodium sulfite to yield the desired benzaldehyde .
  • Results/Outcomes : The method has been used for the preparation of various substituted benzaldehydes, including 2-bromo-5-methyl-, 2,3-dichloro-, 2,4-dichloro-, 2-chloro-4-methyl-, 2-methyl-4-bromo-, 3-methyl-4-bromo-, 2-methyl-5-chloro-, and 2-methyl-5-bromo-benzaldehydes .

Pharmaceutical Testing

  • Application Summary : This compound can be used as a reference standard in pharmaceutical testing . Reference standards are important for ensuring the quality, safety, and efficacy of pharmaceutical products .
  • Methods of Application/Experimental Procedures : The compound is typically used in analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) to identify and quantify the presence of specific substances in a pharmaceutical product .
  • Results/Outcomes : The use of this compound as a reference standard can help ensure the accuracy of the testing process, leading to more reliable results and ultimately safer and more effective pharmaceutical products .

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-2-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOQTKGPYAYYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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